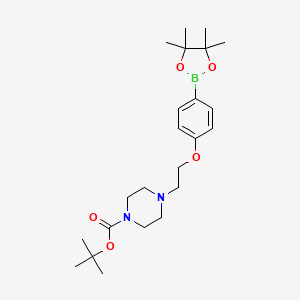

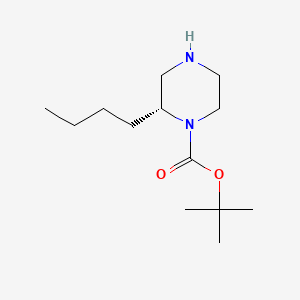

tert-Butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is an important intermediate in many biologically active compounds . It is often used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The compound can be synthesized through multiple steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis

The molecular formula of the compound is C16H28BNO4 . The InChI code isInChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-10-8-12(9-11-18)17-21-15(4,5)16(6,7)22-17/h8H,9-11H2,1-7H3 . Chemical Reactions Analysis

The compound is an important intermediate in the synthesis of many biologically active compounds .Physical And Chemical Properties Analysis

The molecular weight of the compound is 309.2 g/mol . The compound is solid in form .Applications De Recherche Scientifique

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of complex organic molecules. Its boronate ester moiety is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is pivotal in constructing carbon-carbon bonds . This reaction is widely employed in the pharmaceutical industry for the synthesis of various drug molecules.

Medicinal Chemistry

In medicinal chemistry, the tert-butyl group of this compound provides steric bulk, which can be advantageous in drug design to improve the pharmacokinetic properties of potential therapeutics . The piperazine ring is a common motif in many drugs and can act as a linker or a functional group modifier in drug molecules.

Material Science

The boronate ester functionality of this compound is useful in material science, particularly in the creation of polymers and novel materials. It can be used to introduce boron into polymers, which can confer flame retardant properties or enhance the material’s strength .

Catalysis

This compound can be used in catalysis research, especially in the development of organocatalysts. The boronate ester can coordinate with various metals, facilitating the creation of metal-organic frameworks (MOFs) that are used as catalysts in a variety of chemical reactions .

Agricultural Chemistry

In the field of agricultural chemistry, the tert-butyl group and the piperazine moiety can be functionalized to create compounds that act as herbicides or pesticides. The boronate ester can be used to modulate the bioavailability of these compounds in biological systems .

Bioconjugation and Labeling

The compound’s reactive boronate ester is valuable in bioconjugation techniques, where it can be used to label biomolecules like proteins or nucleic acids. This is particularly useful in fluorescent tagging for imaging and diagnostic purposes .

Propriétés

IUPAC Name |

tert-butyl 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37BN2O5/c1-21(2,3)29-20(27)26-14-12-25(13-15-26)16-17-28-19-10-8-18(9-11-19)24-30-22(4,5)23(6,7)31-24/h8-11H,12-17H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZDXKDNXDRWHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCN(CC3)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37BN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679673 |

Source

|

| Record name | tert-Butyl 4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine-1-carboxylate | |

CAS RN |

1310404-00-2 |

Source

|

| Record name | tert-Butyl 4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde](/img/structure/B577826.png)

![4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B577829.png)

![7-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B577832.png)

![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B577840.png)